Ammonium tetradecyl sulfate
Description
Contextualization within Anionic Alkyl Sulfate (B86663) Surfactant Chemistry
Ammonium (B1175870) tetradecyl sulfate is classified as an anionic alkyl sulfate surfactant. atamanchemicals.com This class of surfactants is characterized by a negatively charged sulfate headgroup. The general structure consists of a long hydrocarbon chain (the hydrophobic tail) and a polar sulfate group (the hydrophilic head), with a counter-ion to maintain charge neutrality. firp-ula.org In the case of ammonium tetradecyl sulfate, the hydrophobic component is a 14-carbon chain (tetradecyl), and the counter-ion is an ammonium cation (NH₄⁺).
The properties of alkyl sulfate surfactants are significantly influenced by two main factors: the length of the hydrophobic alkyl chain and the nature of the counter-ion. firp-ula.orgacs.org
Alkyl Chain Length: The 14-carbon chain of this compound places it between the more commonly studied sodium dodecyl sulfate (SDS) (12 carbons) and sodium hexadecyl sulfate (SHS) (16 carbons). acs.org Generally, as the length of the hydrophobic tail increases within a homologous series, the surfactant's water solubility decreases, and its tendency to form micelles and adsorb at interfaces increases. This results in a lower critical micelle concentration (CMC), which is the concentration above which surfactant molecules self-assemble into micelles. wikipedia.org
Overview of its Significance as a Model Compound in Colloidal Science
This compound, and more broadly tetradecyl sulfate surfactants, serve as important model compounds in colloidal and surface science for investigating the fundamental principles of self-assembly. tandfonline.comacs.org The study of such surfactants provides insights into how molecular architecture dictates the formation of larger, ordered structures in solution. mdpi.com
Key areas of research where tetradecyl sulfates are utilized include:
Micellization and Aggregation Behavior: A primary focus of research is determining the critical micelle concentration (CMC), the point at which surfactant monomers begin to form aggregates known as micelles. wikipedia.org The CMC is a fundamental characteristic of a surfactant. For example, the CMC for sodium tetradecyl sulfate in water at 25°C is approximately 2.1 x 10⁻³ mol/L. wikipedia.org Studies often use techniques like conductometry, fluorescence spectroscopy, and potentiometry to measure the CMC and other micellar parameters, such as the micelle aggregation number (the number of surfactant molecules in a single micelle) and the degree of counter-ion dissociation. tandfonline.comtandfonline.comresearchgate.net These studies have shown that factors like temperature, pressure, and the presence of additives can significantly influence micelle formation and structure. acs.orgscience.gov
Surface Tension Studies: As surface-active agents, alkyl sulfates like tetradecyl sulfate are used to study the reduction of surface tension at interfaces, such as the air-water or oil-water interface. acs.org Research has been conducted on the surface tension of sodium tetradecyl sulfate solutions under various conditions, including in contact with methane (B114726) at high pressure, which is relevant to clathrate hydrate (B1144303) formation. acs.org These investigations help elucidate the relationship between surfactant concentration, adsorption at the interface, and the resulting surface tension, which plateaus at the CMC. wikipedia.org
Interaction with Other Molecules: The interaction of tetradecyl sulfate micelles with other molecules, such as polymers and drugs, is another significant area of study. Research using techniques like potentiometry has investigated the binding of sodium tetradecyl sulfate to macromolecules like bovine serum albumin and polyvinylpyrrolidone. researchgate.net Understanding these interactions is critical for various applications where surfactants are used as solubilizing or delivery agents.
Comparative Critical Micelle Concentration (CMC) of Anionic Alkyl Sulfates in Water (25°C)
| Surfactant | Alkyl Chain Length | CMC (mol/L) |
|---|---|---|
| Sodium Dodecyl Sulfate (SDS) | 12 | 8.3 x 10⁻³ |
| Sodium Tetradecyl Sulfate (STS) | 14 | 2.1 x 10⁻³ |
| Sodium Hexadecyl Sulfate (SHS) | 16 | - |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
52304-21-9 |
|---|---|
Molecular Formula |
C14H33NO4S |
Molecular Weight |
311.48 g/mol |
IUPAC Name |
azanium;tetradecyl sulfate |
InChI |
InChI=1S/C14H30O4S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17);1H3 |
InChI Key |
AHVCYVORAAEAKW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)O.N |
Canonical SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)[O-].[NH4+] |
Other CAS No. |
52304-21-9 |
physical_description |
Liquid |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Ammonium Tetradecyl Sulfate
Established Synthetic Pathways for Alkyl Sulfates and Quaternary Ammonium (B1175870) Compounds
The synthesis of ammonium tetradecyl sulfate (B86663) can be approached through a multi-step process that first generates the tetradecyl sulfate anion, followed by the introduction of the ammonium counterion. The general principles for creating alkyl sulfates and their corresponding ammonium salts are well-established.
Ion-Exchange Synthesis Techniques
Ion-exchange chromatography is a powerful and common method for preparing specific salts of alkyl sulfates, including those with ammonium or substituted ammonium counterions. researchgate.netgujaratuniversity.ac.inacs.orgacs.org This technique typically begins with a readily available salt of the desired alkyl sulfate, such as sodium tetradecyl sulfate, and involves swapping the initial cation for the desired one.
The general procedure involves passing a solution of an alkyl sulfate salt (e.g., sodium dodecyl sulfate or tetrabutylammonium (B224687) bromide) through an ion-exchange resin. researchgate.netgoogle.com For the synthesis of ammonium tetradecyl sulfate, a solution of sodium tetradecyl sulfate would be passed through a column packed with a cation-exchange resin in the ammonium (NH₄⁺) form. The sodium ions are retained by the resin, and the ammonium ions are released into the eluent, forming an aqueous solution of the target compound.
This method is advantageous for producing high-purity products, as it can achieve a nearly complete exchange of ions. researchgate.netthieme-connect.com For instance, the synthesis of tetrabutylammonium dodecyl sulfate from tetrabutylammonium bromide using an anion exchange technique resulted in a yield of 87.72% with approximately 99% anion exchange. researchgate.netgujaratuniversity.ac.in The process can be monitored by controlling the elution rate and pH of the resulting solution. researchgate.net The primary challenge is often the subsequent removal of the solvent (typically water) to obtain the pure, solid surfactant. researchgate.net
General Principles of Alkyl Chain Sulfonation
The core of synthesizing any alkyl sulfate is the sulfation of the corresponding long-chain alcohol. For this compound, the precursor is tetradecanol (B45765) (also known as myristyl alcohol). Sulfation introduces the sulfate group (-OSO₃H) to the alkyl chain, forming a carbon-oxygen-sulfur bond. chemithon.com The resulting alkyl sulfuric acid is an unstable intermediate that must be neutralized promptly to prevent hydrolysis back to the alcohol and sulfuric acid. chemithon.com
Several sulfating agents can be employed, with the choice of agent impacting reaction conditions and yield.
Sulfur Trioxide (SO₃): Direct reaction with SO₃ is rapid and highly exothermic, often requiring dilution with an inert gas (like nitrogen) to control the reaction and prevent charring or side reactions. jst.go.jp
Chlorosulfonic Acid (ClSO₃H): This is a widely used reagent for producing alcohol sulfates. jst.go.jpsciforum.net The reaction is typically performed in a solvent and at controlled temperatures.
Sulfamic Acid (NH₂SO₃H): Sulfation with sulfamic acid is a milder process and has the distinct advantage of directly producing the ammonium salt of the alkyl sulfate, eliminating the need for a separate neutralization step. chemithon.comgoogle.com The reaction is typically conducted by heating the alcohol with a molar excess of sulfamic acid, often under a nitrogen blanket. chemithon.com This method is particularly suitable for alcohols that might be sensitive to stronger sulfating agents and is advantageous for its specificity, as it selectively sulfates alcohol groups without affecting aromatic rings. chemithon.com Catalysts like urea (B33335) or acetamide (B32628) can be used to improve the reaction outcome. nih.gov
A comparison of common sulfating agents highlights their different reactivities. Strong agents like chlorosulfonic acid or sulfur trioxide are effective but can lead to side products, whereas weaker agents like sulfamic acid offer a milder route, though sometimes with lower yields for certain substrates. jst.go.jpnih.gov
Amine Quaternization Approaches Relevant to Ammonium Counterions
While "ammonium" (NH₄⁺) is a primary ammonium ion, the synthesis of related surfactants often involves quaternary ammonium compounds (QACs), which feature a central nitrogen atom bonded to four organic groups (NR₄⁺). wikipedia.orgmdpi.com The synthesis of these compounds provides context for forming cationic surfactants.
The most common method for preparing QACs is the alkylation of a tertiary amine with an alkyl halide, a process known as the Menshutkin reaction. wikipedia.org For example, a long-chain alkyldimethylamine can be reacted with an alkylating agent like methyl chloride or dimethyl sulfate to produce the corresponding QAC. wikipedia.orggoogle.comgoogleapis.com
For the specific case of This compound , the formation of the ammonium salt is a simple acid-base neutralization. ontosight.aigoogle.com After the sulfation of tetradecanol to form tetradecyl sulfuric acid, the acidic intermediate is neutralized with an appropriate base.
Neutralization with Ammonia (B1221849): Adding ammonia (NH₃) or ammonium hydroxide (B78521) (NH₄OH) to the reaction mixture neutralizes the alkyl sulfuric acid to form this compound. ontosight.aigoogle.com
Sulfamic Acid Route: As mentioned previously, using sulfamic acid as the sulfating agent directly yields the ammonium salt, combining the sulfation and neutralization steps into a single, efficient process. chemithon.comgoogle.com
Exploration of Structural Analogues and Counterion Effects on Synthesis
The properties of an alkyl sulfate surfactant are not solely determined by the alkyl chain but are also significantly influenced by the nature of the counterion. nih.govresearchgate.net Research into structural analogues of this compound, particularly those with different counterions, reveals key structure-property relationships that affect synthesis and final product characteristics.
Impact of Ammonium Counterion Variation on Synthetic Yield and Purity
The choice of counterion has a demonstrable impact on the physicochemical properties of alkyl sulfates, which in turn can influence the synthetic process, particularly concerning purification and isolation, thereby affecting yield and purity.
Studies on various alkyl sulfate salts show that the counterion's size and nature (e.g., alkali metals vs. tetraalkylammonium ions) alter properties like the critical micelle concentration (cmc) and solubility. acs.orggoogle.com For instance, in a series of dodecyl sulfates, the cmc was found to decrease in the order Cs⁺ > Tetramethylammonium⁺ > Tetraethylammonium⁺ > Tetrapropylammonium⁺ > Tetrabutylammonium⁺. acs.org
This variation in properties has direct consequences for synthesis:
Solubility and Isolation: The solubility of the final salt product is highly dependent on the counterion. researchgate.net For alkylamine counterions, increasing the chain length tends to reduce the aqueous solubility. researchgate.net This can be leveraged during synthesis; a less soluble salt may precipitate from the reaction medium, facilitating isolation and potentially increasing the recovered yield. Conversely, very high solubility might complicate the isolation from aqueous solutions.
Purity: The synthesis of lipophilic salts via metathesis (ion exchange) reactions can often generate pure products (>95%) without extensive purification, provided the starting materials are pure and the reaction goes to completion. nih.gov The selection of a counterion that forms a salt with a significantly different solubility from the starting materials can drive the reaction forward and simplify purification. For example, in an ion exchange reaction, if the byproduct salt (e.g., NaCl) is highly water-soluble while the desired tetraalkylammonium alkyl sulfate is less so, separation can be more straightforward.
The following table summarizes the impact of different counterions on the properties of dodecyl sulfate, illustrating the significant role the cation plays.
| Counterion | Abbreviation | Property Trend | Reference |
| Sodium | Na⁺ | Reference Surfactant | acs.org |
| Cesium | Cs⁺ | Higher CMC than ammonium analogues | acs.org |
| Tetramethylammonium | TMA⁺ | Lower CMC than CsDS | acs.org |
| Tetraethylammonium | TEA⁺ | Lower CMC than TMADS | acs.org |
| Tetrapropylammonium | TPA⁺ | Lower CMC than TEADS | acs.org |
| Tetrabutylammonium | TBA⁺ | Lowest CMC in the series; does not conform to certain aggregation models | acs.orgcsun.edu |
Table showing the relative effect of different counterions on the critical micelle concentration (CMC) of dodecyl sulfate surfactants.
Studies on Crystalline Forms and Polymorphism
Polymorphism is the ability of a solid compound to exist in two or more crystalline forms that have different molecular arrangements or conformations within the crystal lattice. acs.orgwikipedia.orgresearchgate.net These different forms, or polymorphs, can exhibit distinct physical properties, including solubility, melting point, and stability. acs.org The study of crystalline forms is crucial for controlling the properties of the final solid-state material.
While specific studies on the polymorphism of this compound are not widely available, research on related long-chain alkyl sulfates and their salts provides significant insight. Long-chain n-alkylammonium salts are known to form layered structures in the solid state, with cohesion driven by hydrophobic interactions between the alkyl chains and hydrogen bonding in the hydrophilic layers. researchgate.net
The presence of impurities, water, or even a mixture of surfactants with different chain lengths can affect crystal packing and distort the long-range structure. whiterose.ac.uk For example, studies on n-alkyl sulfate-glycerol mixtures showed that the presence of water interferes with co-crystallization. whiterose.ac.uk
The investigation of different crystal forms often involves techniques such as:
X-ray Diffraction (XRD): To determine the crystal structure and identify different polymorphs. researchgate.net
Differential Scanning Calorimetry (DSC): To study phase transitions and thermal behavior. researchgate.net
Infrared Spectroscopy (IR): To probe the bonding environments within the crystal. rsc.org
Preparation and Characterization of Novel Crystal Forms
The synthesis of this compound can be approached through the sulfation of tetradecyl alcohol, followed by neutralization with ammonia. A general method for preparing ammonium salts of sulfuric acid esters from long-chain aliphatic alcohols involves reacting the alcohol with a sulfating agent and then introducing ammonia.
One potential synthetic route involves the reaction of tetradecyl alcohol with a urea-sulfur trioxide complex. In this type of process, the alcohol is first complexed with urea. Subsequently, sulfur trioxide is introduced, followed by the addition of sulfuric acid. The reaction mixture is then heated, leading to the evolution of carbon dioxide and the formation of the ammonium salt of the sulfuric acid ester google.com.
Another general approach to the synthesis of alkyl sulfates is the treatment of the corresponding alcohol with sulfur trioxide, followed by neutralization of the resulting pyrosulfuric acid wikipedia.org. For the preparation of this compound, this would involve neutralization with an ammonium base.
The investigation into the crystalline forms of surfactants is an active area of research, as different polymorphs can exhibit varying physicochemical properties, including solubility and stability. For related compounds, such as sodium tetradecyl sulfate, novel crystal forms have been prepared and characterized. These methods often involve controlled crystallization from aqueous solutions or mixtures of solvents, sometimes employing techniques like freeze-drying to obtain specific crystalline structures google.com. Characterization of these forms typically involves X-ray powder diffraction (XRPD) to identify the unique crystal lattice, infrared (IR) spectroscopy to confirm functional groups, and differential scanning calorimetry (DSC) to determine thermal properties such as melting points and phase transitions google.com.
However, detailed research findings and specific data on the preparation and characterization of novel crystal forms of This compound are not extensively available in the public domain. While methods for the synthesis of the compound in a general sense can be inferred from related chemistries, specific conditions to produce and isolate distinct crystalline polymorphs of this compound, along with their detailed structural and thermal analysis, remain an area for further investigation.
Table of Potential Characterization Data for a Crystalline Form
The following table is a hypothetical representation of the kind of data that would be generated from the characterization of a novel crystal form of this compound, based on the characterization of related compounds google.com. The data presented here is for illustrative purposes only, as specific experimental data for this compound is not currently available.
| Parameter | Value |
| X-Ray Powder Diffraction (XRPD) | |
| Characteristic Peaks (2θ) | 4.5° ± 0.2°, 19.8° ± 0.2°, 21.5° ± 0.2° |
| Infrared (IR) Spectroscopy | |
| Major Absorption Peaks (cm⁻¹) | ~3400 (N-H stretch), ~2920 (C-H stretch), ~2850 (C-H stretch), ~1220 (S=O stretch), ~1060 (C-O stretch) |
| Differential Scanning Calorimetry (DSC) | |
| Endothermic Peak (Melting Point) | ~150 °C |
Physicochemical Principles of Self Assembly and Colloidal Behavior
Micellization Thermodynamics and Kinetics
The formation of micelles from individual surfactant monomers in solution is a spontaneous process driven by the hydrophobic effect. The thermodynamics and kinetics of this process are fundamental to understanding the behavior of ammonium (B1175870) tetradecyl sulfate (B86663) solutions.
Critical Micelle Concentration (CMC) Determination and Influencing Factors
The critical micelle concentration (CMC) is a key parameter that defines the onset of micelle formation. It represents the concentration at which the addition of more surfactant leads to the formation of micelles rather than increasing the monomer concentration. For anionic surfactants like tetradecyl sulfates, the CMC can be determined using various techniques, including electrical conductivity, surface tension measurements, and fluorescence spectroscopy. acs.orgaliyuncs.com
Several factors influence the CMC of ammonium tetradecyl sulfate:
Alkyl Chain Length: The length of the hydrophobic alkyl chain is a primary determinant of the CMC. Longer alkyl chains lead to a lower CMC due to a stronger hydrophobic driving force for micellization. aliyuncs.com
Counterion: The nature of the counterion affects the electrostatic interactions between the surfactant headgroups in the micelle. For anionic surfactants, more hydrophobic or larger counterions can lead to a lower CMC. For instance, the CMC of tetrabutylammonium (B224687) dodecyl sulfate is lower than that of sodium dodecyl sulfate, indicating that the larger, more hydrophobic tetrabutylammonium ion promotes micellization more effectively than the smaller, more hydrated sodium ion. csun.edu It is expected that the ammonium ion, being smaller and more hydrated than the tetrabutylammonium ion, would result in a CMC for this compound that is different from that of its tetrabutylammonium counterpart.
Temperature: The effect of temperature on the CMC of ionic surfactants is generally not monotonic and often exhibits a U-shaped dependence, with a minimum CMC at a specific temperature. csun.edu
Added Electrolytes: The addition of salts to an ionic surfactant solution generally lowers the CMC. The added electrolytes screen the electrostatic repulsion between the charged headgroups, making it easier for micelles to form. aliyuncs.com
Organic Additives: The presence of organic molecules, such as alcohols, can significantly alter the CMC. These additives can act as co-solvents or co-surfactants, affecting the solvent properties and partitioning into the micelles. acs.org
Table 1: Factors Influencing the Critical Micelle Concentration (CMC) of Ionic Surfactants
| Factor | Effect on CMC | Rationale |
| Increased Alkyl Chain Length | Decreases | Stronger hydrophobic interactions favor micelle formation at lower concentrations. |
| Counterion Hydrophobicity | Generally Decreases | More hydrophobic counterions can partially shield headgroup repulsion and incorporate into the micelle. |
| Added Electrolyte | Decreases | Screening of electrostatic repulsions between headgroups facilitates micellization. |
| Temperature | Varies (often U-shaped) | Complex interplay between hydrophobic and electrostatic interactions. |
| Polar Organic Additives | Generally Increases | Increased solubility of surfactant monomers in the bulk phase disfavors micellization. |
Micellar Aggregation Number Determination and Growth Mechanisms
The aggregation number (N) is the average number of surfactant monomers that assemble to form a single micelle. This parameter is crucial as it dictates the size and shape of the micelles. For tetradecyl sulfate surfactants, the aggregation number can be determined using techniques such as time-resolved fluorescence quenching (TRFQ) and potentiometry. acs.orgtandfonline.com
Studies on tetrabutylthis compound (TBATS) have shown that the aggregation number increases with both surfactant concentration and temperature. acs.org This growth is an unusual feature for ionic surfactants and is often associated with a transition from spherical to more elongated, rod-like or wormlike micelles. acs.org A potentiometric technique applied to sodium tetradecyl sulfate also indicated that the size of the ionic micelle varies sharply after the CMC and grows with an increase in counterion concentration. tandfonline.comresearchgate.net
The growth of micelles is a dynamic process that can occur through two primary mechanisms:
Monomer Addition: Individual surfactant monomers from the bulk solution can be incorporated into existing micelles.
Micellar Fusion: Two or more smaller micelles can collide and fuse to form a larger aggregate.
The dominant mechanism can depend on factors such as surfactant concentration and the presence of additives.
Counterion Binding to Micellar Aggregates
In solutions of ionic surfactants, the charged headgroups on the micellar surface attract counterions from the bulk solution. The degree of counterion binding (β) is a measure of the fraction of counterions associated with the micelle. This parameter is critical as it influences the net charge of the micelle, its stability, and its interactions with other micelles. The degree of counterion binding can be estimated from conductivity measurements and potentiometric techniques. tandfonline.comjst.go.jp
Phase Behavior in Aqueous and Mixed Solvent Systems
The phase behavior of this compound solutions is complex and can involve the formation of various phases, including isotropic micellar solutions, liquid crystalline phases, and phase separation into two or more distinct phases.
Investigations of Clouding Phenomena and Phase Separation in Ionic Surfactant Solutions
A notable characteristic of some ionic surfactant systems, particularly those with large, hydrophobic counterions like tetrabutylammonium, is the occurrence of a cloud point. acs.org The cloud point is the temperature at which the clear, isotropic solution becomes turbid due to phase separation into a surfactant-rich phase and a surfactant-poor phase. This behavior is more commonly observed in non-ionic surfactants and is unusual for ionic surfactants. acs.org
Studies on tetrabutylthis compound (TBATS) have shown that its aqueous solutions exhibit clouding and phase separation as the temperature is increased. acs.org This phenomenon is attributed to attractive intermicellar interactions that become significant at higher temperatures. acs.org The origin of these attractive forces is thought to be related to the properties of the large, hydrophobic counterions and their arrangement at the micelle surface. acs.org While not specifically documented for this compound, the principles of counterion influence on intermicellar interactions suggest that its phase behavior might differ significantly from that of its tetrabutylammonium analogue.
Effects of Co-solvents on Micellization Characteristics
The addition of co-solvents, such as alcohols, to aqueous solutions of this compound can have a profound impact on its micellization characteristics. Co-solvents can alter the bulk solvent properties, such as polarity and cohesive energy density, and can also be incorporated into the micelles. acs.org
Generally, the addition of polar organic solvents to water makes the bulk phase a better solvent for the surfactant monomers, which tends to increase the CMC and make micellization less favorable. acs.org Studies on sodium tetradecyl sulfate in water-ethanol and water-propan-1-ol mixtures have shown that small amounts of alcohol can initially decrease the CMC, likely due to the alcohol acting as a co-surfactant and reducing repulsion between headgroups. science.gov However, at higher alcohol concentrations, the CMC increases as the bulk solvent becomes more favorable for the surfactant monomers. science.gov The presence of these co-solvents also leads to the formation of smaller, mixed micelles with lower aggregation numbers. science.gov
Interfacial Phenomena and Surface Activity Studies
This compound is a surfactant, a molecule with a dual character, possessing both a water-loving (hydrophilic) head group and a water-fearing (hydrophobic) tail. This amphiphilic nature drives its tendency to adsorb at interfaces, such as the boundary between air and water or oil and water. shareok.org At these interfaces, the surfactant molecules arrange themselves to minimize the unfavorable contact between their hydrophobic tails and the aqueous environment. shareok.org This spontaneous organization at interfaces is a fundamental aspect of its surface activity.
The concentration of surfactant molecules at an interface, known as surface excess concentration, increases as the bulk concentration of the surfactant in the solution rises. firp-ula.org This adsorption leads to a significant alteration of the interfacial properties, most notably a reduction in surface tension. niu.ac.jp The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), which is the concentration at which the interface becomes saturated with surfactant monomers, and any further addition of surfactant leads to the formation of self-assembled aggregates called micelles within the bulk solution. shareok.orgwikipedia.org Beyond the CMC, the surface tension of the solution remains relatively constant. wikipedia.org
The study of interfacial phenomena is crucial for understanding how this compound functions in various applications. Techniques such as surface tensiometry are employed to measure the change in surface tension as a function of surfactant concentration, from which the CMC and other parameters related to adsorption efficiency can be determined. shareok.org
The reduction of surface tension by this compound is a direct consequence of its adsorption at the air-water interface. In an aqueous solution, water molecules at the surface experience strong cohesive forces from the molecules below and beside them, but not from above, leading to a net inward pull that creates surface tension.
When this compound is introduced into the water, its amphiphilic molecules migrate to the surface. shareok.org The hydrophilic sulfate head group remains in the water, while the hydrophobic tetradecyl tail orients itself away from the water, into the air. shareok.org This arrangement disrupts the strong cohesive forces between the surface water molecules. The presence of the surfactant molecules at the interface reduces the free energy of the system by replacing some of the high-energy water-air interactions with lower-energy surfactant-air interactions.
The process of surface tension reduction can be described by the Gibbs adsorption isotherm, which relates the surface tension to the concentration of the surfactant and the surface excess concentration. firp-ula.org As more surfactant molecules adsorb to the interface, the packing density increases, leading to a greater reduction in surface tension. firp-ula.org This continues until the interface is saturated with surfactant monomers, at which point the maximum reduction in surface tension for that particular surfactant is achieved. This point corresponds to the critical micelle concentration (CMC). wikipedia.org At concentrations above the CMC, the addition of more surfactant results in the formation of micelles in the bulk solution rather than further significant changes in the surface tension. wikipedia.org
The efficiency of a surfactant in reducing surface tension can be quantified by several parameters. One such parameter is the surface tension at the CMC (γCMC), which indicates the maximum depression of the surface tension of the solvent that can be achieved by the surfactant. Another important parameter is the pC20, which is the negative logarithm of the surfactant concentration required to reduce the surface tension of the solvent by 20 mN/m. shareok.org A higher pC20 value signifies a more efficient surfactant, as it indicates that a lower concentration is needed to achieve a significant reduction in surface tension.
The table below presents typical physicochemical data for anionic surfactants with similar alkyl chain lengths, illustrating the relationship between molecular structure and surface activity.
| Surfactant | CMC (mol/L) | Surface Tension at CMC (mN/m) |
| Sodium Dodecyl Sulfate | 8 x 10⁻³ | ~32-35 |
| Sodium Tetradecyl Sulfate | 2 x 10⁻³ | ~30-33 |
| Sodium Hexadecyl Sulfate | 0.6 x 10⁻³ | ~30 |
Note: The values presented are approximate and can vary with temperature, pressure, and the presence of other electrolytes. The data for Sodium Dodecyl Sulfate and Sodium Hexadecyl Sulfate are provided for comparative purposes to illustrate the effect of alkyl chain length on CMC and surface tension. firp-ula.orgwikipedia.orgresearchgate.net
As the length of the hydrophobic alkyl chain increases from dodecyl (12 carbons) to hexadecyl (16 carbons), the critical micelle concentration decreases. firp-ula.org This is because longer hydrophobic tails have a stronger tendency to be expelled from the aqueous phase, leading to aggregation at lower concentrations. Consequently, a lower concentration of sodium tetradecyl sulfate is required to saturate the interface compared to sodium dodecyl sulfate.
Mechanistic Investigations of Molecular Interactions
Interactions with Biological Macromolecules in Model Systems
The interaction of ammonium (B1175870) tetradecyl sulfate (B86663) with proteins and biomembranes is of significant interest due to its relevance in biochemical and pharmaceutical research. These interactions are primarily governed by a combination of electrostatic and hydrophobic forces.
Anionic surfactants like tetradecyl sulfate are known to interact strongly with proteins, often leading to denaturation. The binding process typically occurs in a cooperative manner. At low concentrations, the surfactant monomers may bind to specific high-affinity sites on the protein, often electrostatically. As the concentration approaches the CMC, a more extensive, cooperative binding occurs, where the hydrophobic tails of the surfactant molecules interact with the hydrophobic regions of the protein, leading to the unfolding of the protein's native structure.
Research comparing dodecyl and tetradecyl sulfate has shown that tetradecyl sulfate exhibits a greater affinity for many unfolded proteins. This is attributed to the longer hydrophobic chain of the tetradecyl sulfate, which enhances the hydrophobic interactions that drive the binding and unfolding process. Furthermore, tetradecyl sulfate has demonstrated a superior capacity to dissociate protein aggregates, such as dimers of bovine serum albumin and glycophorin, when compared to its shorter-chain counterpart, dodecyl sulfate. This suggests that ammonium tetradecyl sulfate would be a potent protein denaturant and solubilizing agent.
The ammonium counterion, being larger and more 'hydrophobic' than sodium, could potentially modulate the interaction with proteins. However, the dominant forces in protein denaturation by anionic surfactants are the hydrophobic interactions of the alkyl chain and the electrostatic interactions of the sulfate headgroup with charged residues on the protein.
| Parameter | Observation with Tetradecyl Sulfate | Comparison with Dodecyl Sulfate |
| Affinity for Unfolded Proteins | High | Greater than dodecyl sulfate |
| Dissociation of Protein Aggregates | Effective | More effective than dodecyl sulfate |
This table summarizes the comparative effects of tetradecyl sulfate and dodecyl sulfate on proteins based on available research.
The interaction of this compound with biomembranes is analogous to its interaction with proteins, involving disruption of the organized lipid bilayer structure. Surfactants, due to their amphiphilic nature, can insert themselves into the lipid bilayer. nih.gov
At low concentrations, surfactant monomers can partition into the membrane, causing an increase in membrane fluidity and permeability. As the concentration increases, the cooperative insertion of surfactant molecules leads to the formation of mixed micelles, composed of both lipids and surfactant molecules. This process ultimately results in the solubilization and lysis of the membrane. nih.govresearchgate.net
Studies on sodium tetradecyl sulfate have demonstrated that at high concentrations, it can solubilize cell membranes, leading to cell lysis. nih.govresearchgate.net At lower concentrations, it can disrupt the normal architecture of the lipid bilayer and reduce surface tension. nih.govresearchgate.net The ionic charge of the surfactant molecule plays a crucial role in these interactions. Anionic surfactants like tetradecyl sulfate can interact with both the lipid and protein components of the membrane. nih.govresearchgate.net
The larger size of the ammonium ion compared to the sodium ion might influence the packing of the surfactant molecules within the membrane, potentially altering the concentration at which membrane disruption and solubilization occur. However, the fundamental mechanism of membrane disruption driven by the hydrophobic tetradecyl chain and the anionic sulfate headgroup is expected to be similar.
Interactions with Synthetic and Natural Polymeric Systems
The interaction between surfactants and polymers in aqueous solutions can lead to the formation of complex assemblies with properties that are distinct from the individual components. These interactions are of great importance in various industrial applications, including coatings, detergents, and personal care products.
The interaction between an anionic surfactant like this compound and a polymer depends on the nature of the polymer. For non-ionic polymers, the interaction is primarily driven by hydrophobic forces between the surfactant's alkyl chain and hydrophobic segments on the polymer. This leads to the formation of micelle-like aggregates of the surfactant bound to the polymer chain, often at a surfactant concentration below its CMC, known as the critical aggregation concentration (CAC).
For positively charged polymers (polycations), the interaction is much stronger and is dominated by electrostatic attraction between the negatively charged sulfate headgroup of the surfactant and the positive charges on the polymer. This can lead to the formation of polyelectrolyte-surfactant complexes (PESCs). The formation of these complexes is often cooperative and can result in the precipitation of the complex if the charges are fully neutralized.
The formation of polymer-surfactant complexes can significantly alter the properties of the polymer solution. The binding of surfactant micelles to a polymer chain can lead to an expansion of the polymer coil due to electrostatic repulsion between the charged micelles, resulting in an increase in the solution's viscosity. However, at higher surfactant concentrations, the screening of electrostatic repulsions can lead to a decrease in viscosity.
In the case of polyelectrolyte-surfactant complexes, the neutralization of charges can cause the polymer chain to collapse, leading to a significant decrease in viscosity and, potentially, precipitation. The presence of the ammonium counterion, as opposed to sodium, can influence the rheological properties of these systems. Studies on other anionic surfactants have shown that the nature of the counterion affects the viscosity of surfactant solutions, with the effect being dependent on the hydrated radius and charge density of the ion.
Interactions with Small Organic Molecules and Ionic Species
The micellar aggregates of this compound can act as micro-reservoirs for the solubilization of hydrophobic or sparingly soluble small organic molecules. This property is fundamental to its application in detergency and as a carrier system.
The solubilization of a small organic molecule within a micelle is governed by its polarity and the interactions with the different regions of the micelle: the hydrophobic core, the palisade layer, and the hydrophilic corona. Nonpolar molecules are typically solubilized in the hydrophobic core, while amphiphilic molecules will orient themselves with their hydrophobic part in the core and their hydrophilic part in the palisade layer.
Research on sodium tetradecyl sulfate has demonstrated its interaction with small organic drug molecules, such as diphenhydramine (B27) hydrochloride (DPC) and chlorpheniramine (B86927) maleate (B1232345) (CPM). uni-sofia.bgmdpi.com These studies have determined binding and partition coefficients, indicating the extent of association of these molecules with the surfactant micelles. uni-sofia.bgmdpi.com For instance, CPM was found to be associated with the palisade layer of STS micelles, while DPC was bound to the Stern layer. uni-sofia.bgmdpi.com
| Organic Molecule | Interaction with Sodium Tetradecyl Sulfate Micelles | Binding Constant (Kb) | Partition Coefficient (Kx) |
| Diphenhydramine Hydrochloride (DPC) | Bound to the Stern layer | 2.232 | 286.64 |
| Chlorpheniramine Maleate (CPM) | Associated with the Palisade layer | 2.837 | 3209.21 |
This table presents data on the interaction of small organic molecules with sodium tetradecyl sulfate micelles, which can serve as an approximation for the behavior of this compound. uni-sofia.bgmdpi.com
The interaction with ionic species is also a critical aspect of the behavior of this compound. The presence of electrolytes can influence the CMC of the surfactant, generally lowering it due to the screening of electrostatic repulsion between the headgroups, which promotes micellization. The ammonium counterion itself is an ionic species, and its interaction with the sulfate headgroup is a key determinant of the surfactant's properties. The presence of other ions in the solution can compete with the ammonium ion for association with the micelle surface, further modifying the surfactant's behavior.
Dye-Surfactant Interactions within Micellar Environments
The interaction between dyes and surfactants in aqueous solutions is a complex phenomenon of significant scientific and industrial interest. The formation of micelles by surfactants such as this compound provides unique microenvironments that can significantly alter the physicochemical properties of dye molecules. These interactions are primarily governed by electrostatic and hydrophobic forces, leading to the incorporation or association of the dye with the micellar structure.
The nature of the interaction is heavily dependent on the charge of both the dye and the surfactant. For instance, anionic surfactants like tetradecyl sulfate would be expected to interact strongly with cationic dyes through electrostatic attraction, while interactions with anionic dyes would be influenced more by hydrophobic effects and changes in the ionic strength of the solution. The incorporation of a dye into a micelle can lead to shifts in the dye's absorption spectrum, a phenomenon that is often used to study the onset of micellization and the polarity of the micellar core.
Research into the mixed micellization of sodium tetradecyl sulfate (a close analog of this compound) with the anionic dye Sunset Yellow has provided quantitative insights into these interactions. researchgate.net The study revealed that the critical micelle concentration (CMC) of the surfactant-dye mixture is influenced by the mole fraction of the dye. researchgate.net For a mixture of Sunset Yellow and sodium tetradecyl sulfate, a notable reduction in the CMC was observed, indicating a synergistic interaction that promotes micelle formation. researchgate.net The formation of spherical mixed micelles was confirmed through dynamic light scattering and transmission electron microscopy. researchgate.net
The following interactive table presents data on the mixed micellization of Sunset Yellow (SSY) and sodium tetradecyl sulfate (STS), which serves as a relevant model for understanding the behavior of this compound.
Table 1: Micellar Properties of Sunset Yellow (SSY) and Sodium Tetradecyl Sulfate (STS) Mixtures
| Mole Fraction of SSY (αSSY) | Critical Micelle Concentration (CMC) (mmol L-1) | Micelle Diameter (nm) |
|---|---|---|
| 0.1 | - | - |
| 0.3 | - | - |
| 0.5 | 0.784 | 85.7 |
| 0.7 | - | - |
Data extracted from a study on Sodium Tetradecyl Sulfate and Sunset Yellow. researchgate.net
Association with Organic Counterions and Their Impact on Micellization
The micellization of ionic surfactants like this compound is significantly influenced by the nature of their counterions. While simple inorganic counterions have a well-documented effect on micelle formation, the association with organic counterions can introduce more complex behaviors due to their size, hydrophobicity, and specific chemical functionalities. Organic counterions can interact with the surfactant monomers and micelles, leading to changes in the critical micelle concentration (CMC), micelle size and shape, and the degree of counterion binding.
Ionic drugs, for example, can act as organic counterions and have been shown to enhance the micellization properties of surfactants. nih.govacs.org Studies on sodium tetradecyl sulfate with organic counterions such as chlorpheniramine maleate (CPM) and diphenhydramine hydrochloride (DPC) have demonstrated a decrease in the CMC of the surfactant. nih.govacs.org This is attributed to the neutralization of the head group charge by the counterion, which reduces electrostatic repulsion and favors the aggregation of surfactant monomers at lower concentrations. nih.govacs.org
The binding of organic counterions to the micelles is a key parameter in understanding their impact. The counterion binding constant (β) quantifies the extent of this association. A higher β value indicates a stronger interaction between the counterion and the micelle. Research has shown that the structure and hydrophobicity of the organic counterion play a crucial role in determining the strength of this binding. nih.govacs.org For instance, in the case of sodium tetradecyl sulfate, CPM exhibited a higher binding affinity than DPC, which was attributed to its greater hydrophobicity allowing for deeper penetration into the micellar structure. nih.govacs.org
The Gibbs free energy of micellization (ΔG°mic) provides insight into the spontaneity of the micellization process. The presence of organic counterions generally leads to more negative ΔG°mic values, indicating that micelle formation is more thermodynamically favorable. nih.govacs.org This is a direct consequence of the enhanced hydrophobic interactions and the reduction in electrostatic repulsion facilitated by the organic counterions. nih.govacs.org
The following interactive table summarizes the impact of the organic counterions diphenhydramine hydrochloride (DPC) and chlorpheniramine maleate (CPM) on the micellization of sodium tetradecyl sulfate (STS), offering a valuable parallel for the behavior of this compound.
Table 2: Influence of Organic Counterions on the Micellization of Sodium Tetradecyl Sulfate (STS) at 25 °C
| Organic Counterion | Counterion Binding Constant (β) | Gibbs Free Energy of Micellization (ΔG°mic) |
|---|---|---|
| Diphenhydramine hydrochloride (DPC) | 0.300 | More Negative |
Data from a study on Sodium Tetradecyl Sulfate. nih.govacs.org
Furthermore, studies on dodecyl sulfate surfactants with various tetraalkylammonium counterions have shown a systematic decrease in the CMC as the alkyl chain length of the counterion increases. csun.edu This trend highlights the role of the hydrophobicity of the counterion in promoting micellization. The larger, more hydrophobic tetraalkylammonium ions can more effectively penetrate the micellar core, leading to a more stable micellar structure. csun.edu
Advanced Analytical and Spectroscopic Characterization Methodologies
Electrochemical Techniques for Surfactant System Analysis
Electrochemical methods are fundamental in studying the behavior of ionic surfactants like ammonium (B1175870) tetradecyl sulfate (B86663). They are particularly adept at detecting changes in the bulk solution properties that arise from micelle formation.
Potentiometry using ion-selective electrodes (ISEs) offers a powerful means to determine the activity of individual surfactant ions (monomers) in solution. An ISE designed to be selective for the tetradecyl sulfate anion or the ammonium cation can be used to monitor the monomer concentration as the total surfactant concentration is increased.
Principle of Operation: A typical surfactant-selective electrode consists of a polymeric membrane, often made of poly(vinyl chloride) (PVC), which incorporates an ionophore that selectively binds to the target ion (e.g., the tetradecyl sulfate anion). researchgate.netdiva-portal.org The potential difference measured between this ISE and a reference electrode is proportional to the logarithm of the activity of the free surfactant ions in the solution, as described by the Nernst equation.
Research Findings: Below the critical micelle concentration (CMC), the potential changes linearly with the logarithm of the total surfactant concentration, as nearly all surfactant exists as free monomers. At the CMC, the concentration of free monomers becomes nearly constant because any additionally added surfactant molecules aggregate to form micelles. This results in a distinct break or change in the slope of the electromotive force (EMF) vs. log(concentration) plot, allowing for precise determination of the CMC. Studies on analogous systems, such as those using electrodes selective for other onium ions or different alkyl sulfates, have demonstrated the utility of this technique for probing ion binding and aggregation phenomena. researchgate.net While specific studies focusing solely on ammonium tetradecyl sulfate are not prevalent, the methodology is well-established for related ionic surfactants. acs.org
Table 1: Typical Components of an Ammonium-Selective ISE This table is illustrative of components used in ammonium ISEs, which could be adapted for surfactant system analysis.
| Component | Material/Compound Example | Purpose |
| Ionophore | Nonactin | Selectively binds NH₄⁺ ions. diva-portal.org |
| Polymeric Matrix | Poly(vinyl chloride) (PVC) | Forms the solid membrane structure. researchgate.net |
| Plasticizer | Dioctyl sebacate | Ensures membrane flexibility and ion mobility. |
| Transducer | Carbon nanotubes (CNTs) | Converts the ion recognition event into an electrical signal. researchgate.net |
Conductivity measurement is one of the most common and straightforward methods for determining the CMC of ionic surfactants. uni-potsdam.denih.gov The technique relies on the change in the molar conductivity of the solution as micelles are formed.
Principle of Operation: The specific conductivity (κ) of a surfactant solution is measured as a function of its concentration. acs.org Below the CMC, this compound exists as individual ammonium (NH₄⁺) and tetradecyl sulfate (C₁₄H₂₉SO₄⁻) ions, both of which are mobile charge carriers contributing to the conductivity. As micelles form, the large, multi-ion aggregates have a lower electrophoretic mobility than the free monomers. Furthermore, a fraction of the counterions (NH₄⁺) becomes associated with the micelle surface, reducing the total number of effective charge carriers in the solution. acs.org
Research Findings: A plot of specific conductivity versus surfactant concentration typically shows two linear regions with different slopes. umcs.pl The intersection of these two lines provides a sharp and well-defined value for the CMC. uni-potsdam.de The ratio of the slopes of the lines above and below the CMC can be used to estimate the degree of counterion binding to the micelle. For instance, studies on the closely related sodium tetradecyl sulfate (STS) have utilized conductometry to investigate its aggregation behavior and interactions with various additives. acs.orgresearchgate.net Similar principles apply to the ammonium salt, where the change in conductivity is a reliable indicator of the onset of micellization. Some studies have also identified a second, less distinct break in the conductivity plot at higher concentrations, which is attributed to a transition in micelle shape (e.g., from spherical to rod-like), known as the second CMC. researchgate.net
Table 2: Conductometric Data for Sodium Tetradecyl Sulfate (STS) in Aqueous Solution at 25 °C Data for the sodium analogue illustrates the principles of the technique.
| Parameter | Value | Reference |
| Critical Micelle Concentration (CMC) | ~2.1 - 2.5 mM | acs.org |
| Degree of Counterion Binding (β) | ~0.63 | researchgate.net |
Scattering and Microscopic Characterization of Aggregates
The behavior of amphiphilic molecules like this compound in solution is complex, leading to the spontaneous formation of aggregates such as micelles above a certain concentration known as the critical micelle concentration (CMC). Understanding the size, shape, and structural arrangement of these aggregates is crucial for many of its applications. Advanced analytical techniques, including Dynamic Light Scattering (DLS) and X-ray Powder Diffraction (XRPD), provide invaluable insights into these characteristics.
Dynamic Light Scattering (DLS) for Micelle Size and Distribution Analysis
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution profile of small particles in suspension. For surfactants like this compound, DLS is instrumental in characterizing the hydrodynamic radius and polydispersity of micelles. The technique works by measuring the intensity fluctuations of scattered light caused by the Brownian motion of the particles. Larger particles move more slowly, causing slower fluctuations, while smaller particles move more rapidly, leading to faster fluctuations. The Stokes-Einstein equation is then used to relate these fluctuations to the particle size.
The size and distribution of micelles are influenced by several factors, including surfactant concentration, temperature, pH, and ionic strength of the solution. For many ionic surfactants, an increase in concentration above the CMC leads to an increase in the number of micelles rather than their size. However, at very high concentrations or in the presence of added salt, a transition from spherical to larger, rod-like micelles can occur.
The polydispersity index (PDI) is another critical parameter obtained from DLS measurements, which indicates the breadth of the size distribution. A PDI value below 0.1 is typically indicative of a monodisperse or narrowly distributed population of micelles.
| Surfactant | Concentration (mM) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|---|
| Ammonium Dodecyl Sulfate (ADS) | 100 - 300 | ~2.5 | 0.03 - 0.05 | researchgate.net |
| Sodium Dodecyl Sulfate (SDS) | 10 | ~6.0 | Not Reported | ichem.md |
| Cetyltrimethylammonium Bromide (CTAB) | > CMC | Variable (transition to rod-like) | Not Reported | researchgate.net |
Based on the trends observed with these related surfactants, it is anticipated that this compound, with its longer C14 alkyl chain compared to dodecyl sulfate (C12), would form slightly larger spherical micelles under similar conditions due to the increased hydrophobic volume.
X-ray Powder Diffraction (XRPD) for Crystalline Structure Elucidation
X-ray Powder Diffraction (XRPD) is a powerful analytical technique used to determine the crystalline structure of solid materials. When a powdered sample is irradiated with X-rays, the crystalline domains diffract the X-rays at specific angles, producing a characteristic diffraction pattern of peaks. The position and intensity of these peaks are unique to the crystalline structure of the material, providing a fingerprint for identification and detailed structural analysis.
For surfactants like this compound, XRPD is crucial for characterizing its solid-state properties, including identifying polymorphic forms, determining lattice parameters, and understanding the packing of the molecules in the crystal lattice. While a specific, indexed XRPD pattern for this compound is not publicly available, data from related long-chain alkyl sulfates, such as sodium alkyl sulfates, can provide valuable insights into the expected crystalline behavior.
Research on a homologous series of sodium alkyl sulfates (octyl, decyl, and dodecyl) has shown that these compounds are crystalline at room temperature and their powder diffraction patterns can be indexed to a monoclinic crystal system cambridge.org. The lattice parameters generally show a systematic variation with the length of the alkyl chain.
The diffraction pattern of a crystalline surfactant is characterized by a series of sharp peaks at specific 2θ angles. The presence of a broad, diffuse halo in an XRPD pattern would indicate the presence of amorphous (non-crystalline) material.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | cambridge.org |
| Probable Space Group | P2, Pm, or P2/m | |
| Refined Cell Parameters | ||
| a (Å) | 57.34 | |
| b (Å) | 8.28 | cambridge.org |
| c (Å) | 8.28 | |
| β (°) | 90.0 |
Given the structural similarities, it is plausible that this compound would also exhibit a crystalline structure in its solid form, likely with a layered arrangement dictated by the packing of the long hydrocarbon tails and the ionic head groups. The specific lattice parameters would be expected to differ from those of sodium dodecyl sulfate due to the longer alkyl chain and the different counter-ion (ammonium versus sodium).
Engineering and Industrial Research Applications of Ammonium Tetradecyl Sulfate
Formulation Science and Enhanced Solubilization Strategies
The efficacy of ammonium (B1175870) tetradecyl sulfate (B86663) in formulation science is primarily attributed to its ability to reduce surface and interfacial tension, which is fundamental to the solubilization of poorly soluble substances and the stabilization of complex fluid systems.
Optimization of Formulations for Hydrophobic Compound Solubilization
Ammonium tetradecyl sulfate, like other surfactants, can form micelles in an aqueous solution above a specific concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core and a hydrophilic exterior, creating a microenvironment capable of entrapping and solubilizing hydrophobic compounds that are otherwise insoluble in water. The efficiency of this solubilization is dependent on factors such as the concentration of the surfactant, temperature, and the presence of other electrolytes.
The length of the alkyl chain plays a significant role in the surfactant's properties. Generally, as the length of the hydrophobic tail increases, the CMC decreases, meaning fewer surfactant molecules are needed to start forming micelles. This can make surfactants with longer chains, such as the C14 chain in this compound, more efficient at lower concentrations.
Table 1: Comparative Critical Micelle Concentration (CMC) of Alkyl Sulfate Surfactants
| Surfactant | Alkyl Chain Length | Typical CMC (mmol/L) at 25°C |
|---|---|---|
| Sodium Dodecyl Sulfate | C12 | 8.2 |
| This compound | C14 | Data not readily available, but expected to be lower than C12 |
Note: Specific CMC values for this compound are not widely published in readily available literature, but the trend of decreasing CMC with increasing alkyl chain length is a well-established principle in surfactant science.
Role in Emulsification, Dispersion Stabilization, and Foaming Mechanisms
This compound is an effective agent for creating and stabilizing emulsions, which are mixtures of immiscible liquids like oil and water. By adsorbing at the oil-water interface, the surfactant molecules lower the interfacial tension, facilitating the formation of smaller droplets and preventing them from coalescing. The charged sulfate headgroups also provide electrostatic repulsion between the droplets, further enhancing the stability of the emulsion.
In the context of dispersions, this compound can be used to prevent solid particles from aggregating in a liquid medium. The surfactant adsorbs onto the surface of the particles, creating a stabilizing layer that prevents direct contact and agglomeration.
The foaming properties of alkyl sulfates are also influenced by the length of the carbon chain. Research has indicated that C14 homologues, such as this compound, can produce a high foam volume, particularly at elevated temperatures of 50°C and 75°C. researchgate.net However, the stability of these foams, characterized by thick-walled spherical bubbles, may be lower compared to those formed by surfactants with different alkyl chain lengths, as they can drain more rapidly to form thinner-walled polyhedral foams. researchgate.net
Antimicrobial Efficacy and Mechanisms in Materials Science
The antimicrobial properties of quaternary ammonium compounds are well-documented, and the specific structure of this compound contributes to its potential as a biocidal agent in various materials science applications.
Structure-Activity Relationship Studies for Biocidal Performance
The biocidal activity of quaternary ammonium salts is strongly linked to their molecular structure, particularly the length of the alkyl chain. nih.gov The mechanism of action generally involves the disruption of the microbial cell membrane. The positively charged nitrogen atom in the ammonium group is attracted to the negatively charged components of the bacterial cell wall, allowing the hydrophobic alkyl chain to penetrate the lipid bilayer. This disrupts the membrane's integrity, leading to the leakage of essential cellular contents and ultimately, cell death. nih.govresearchgate.net
Studies have shown that the optimal alkyl chain length for biocidal activity can vary depending on the target microorganism. Quaternary ammonium salts with C12-C14 alkyl chains have been found to be particularly effective against Gram-positive bacteria and yeasts, while those with C14-C16 chains show high activity against Gram-negative bacteria. nih.gov This positions this compound, with its C14 chain, as a potentially broad-spectrum antimicrobial agent.
Application in Antifouling Coatings and Surface Treatments
Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant issue in marine and industrial environments. Antifouling coatings are employed to combat this phenomenon, and biocides are often a key component of these formulations. scispace.com
Quaternary ammonium salts, including those with a tetradecyl group, are utilized in the development of environmentally friendly antifouling coatings. researchgate.net These compounds can be incorporated into a polymer matrix, where they can either be slowly released to create a toxic environment for fouling organisms or remain tethered to the surface to provide a contact-killing mechanism. The effectiveness of these coatings is influenced by the concentration of the quaternary ammonium salt and its chemical structure.
Advanced Materials Processing and Surface Modification
While specific research on the extensive use of this compound in advanced materials processing is not widely detailed in public literature, its properties as a surfactant suggest potential applications in several areas.
In processes such as emulsion polymerization, surfactants are crucial for stabilizing the growing polymer particles and controlling the reaction kinetics. The choice of surfactant can influence the final properties of the polymer. While specific examples for this compound are scarce, alkyl sulfates, in general, are used in these processes. windows.net
Furthermore, surfactants can be used for the surface modification of various materials. For instance, they can be employed to alter the wettability of a surface, making it more hydrophilic or hydrophobic. In the context of nanomaterials, surfactants can be used to prevent agglomeration and to aid in their dispersion in various matrices. One study demonstrated the use of a surfactant, tetradecylamine, to coat ammonium nitrate (B79036) particles to reduce their hygroscopicity, showcasing a form of surface modification. researchgate.net This suggests that this compound could potentially be used in similar applications to modify the surface properties of inorganic or polymeric materials for specific industrial purposes.
Applications in Electroplating Baths and Metal Surface Treatments
This compound, also known as Ammonium Myristyl Sulfate, belongs to the class of anionic surfactants. In general, surfactants are crucial additives in metal treatment and electroplating processes. Their primary functions include acting as wetting agents, detergents, and emulsifiers. They help to remove oils and grease from metal surfaces, ensure uniform spreading of treatment solutions, and can influence the quality and properties of the final metallic coating. nih.govrsc.org
Ammonium salts, such as ammonium sulfate and ammonium chloride, are also utilized in various plating baths. google.comeco-vector.com They can function as supporting electrolytes, pH buffers, and complexing agents, which are essential for controlling the deposition process and improving the mechanical properties of the plated metal. electrochem.orggoogle.com For instance, ammonium chloride is known to act as a buffering agent, preventing large pH shifts at the electrode surface during deposition. electrochem.org
However, despite the established roles of both surfactants and ammonium compounds in these industrial processes, specific research detailing the performance, formulation, or unique benefits of using this compound in electroplating baths or for metal surface preparation is not present in the available literature. Studies on related compounds, such as sodium lauryl sulfate or other quaternary ammonium compounds, exist but their findings cannot be directly extrapolated to this compound due to differences in their chemical structures and properties. researchgate.netberkeley.edu
Formation of Self-Assembled Monolayers on Substrates
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. This technology is a cornerstone of nanoscience and surface engineering, with applications ranging from corrosion protection to fabricating biosensors. northwestern.eduillinois.edu The formation of stable and well-ordered SAMs typically requires molecules with a specific head group that has a strong affinity for the substrate, a linker (often an alkyl chain), and a terminal group that defines the surface functionality. northwestern.edu
The most extensively studied SAM systems involve the use of alkanethiols on noble metal substrates like gold, silver, and copper, or silanes on hydroxylated surfaces such as silicon oxide. rsc.orgresearchgate.netnih.gov These molecules form strong covalent or quasi-covalent bonds with the substrate, leading to robust and densely packed monolayers. northwestern.eduresearchgate.net
While this compound is a surface-active molecule capable of adsorbing at interfaces, there is no scientific literature to support its use in forming the kind of stable, highly-ordered self-assembled monolayers typically employed in engineering and industrial research applications. The primary mechanism of its interaction with surfaces is through non-covalent adsorption, which generally does not result in the formation of robust, crystalline-like SAMs characteristic of thiol- or silane-based systems. Research in SAMs is heavily focused on molecules designed for strong, specific substrate interactions, a category to which this compound does not belong based on current knowledge.
Computational Chemistry and Molecular Modeling Investigations
Molecular Dynamics Simulations of Surfactant Aggregation and Interfacial Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For surfactants, MD is invaluable for visualizing and quantifying the dynamic processes of micelle formation (aggregation) and the behavior of surfactant molecules at interfaces, such as the boundary between water and oil or water and air.
Research on anionic surfactants similar to Ammonium (B1175870) Tetradecyl Sulfate (B86663), such as Sodium Dodecyl Sulfate (SDS), provides a framework for understanding these behaviors. MD simulations can track the spontaneous self-assembly of surfactant monomers into micelles in an aqueous solution. These simulations show that aggregation is a rapid process, often occurring within nanoseconds, leading to the formation of small aggregates that can then merge into larger, more stable micelles. princeton.eduaip.org The final structure of these aggregates is influenced by factors like temperature and concentration; for instance, studies on SDS have shown a transition from crystalline aggregates at low temperatures to spherical or rod-like micelles at higher temperatures. princeton.edu
At interfaces, MD simulations reveal how surfactant molecules orient themselves to minimize the free energy of the system. The hydrophobic tetradecyl chains align away from the water, penetrating the non-aqueous phase (e.g., oil or air), while the hydrophilic ammonium sulfate headgroups remain in contact with the water. This arrangement is crucial for reducing interfacial tension. nih.govacs.org Simulations can quantify properties such as the thickness of the interfacial layer, the ordering and tilt of the surfactant tails, and the resulting interfacial tension. nih.govresearchgate.net The choice of the computational model, particularly the force field that defines the interactions between atoms, is critical for the accuracy of these predictions. Different force fields can yield varying results for properties like micelle shape and counter-ion binding, highlighting the importance of careful parameterization. nih.gov
| Simulation Focus | Force Field | System Components | Key Simulation Parameters | Major Findings | Reference |
|---|---|---|---|---|---|
| Micelle Formation & Structure | GROMOS, CHARMM36, OPLS-AA | SDS monomers, water, Na+ ions | Aggregation numbers: 60-300; Various box sizes | Force field choice significantly impacts micelle structure, especially for large aggregation numbers. Incorrect ion parameterization can lead to unphysical bicelle formation instead of rodlike micelles. | nih.gov |
| Aggregation Kinetics | Custom (GROMACS) | 200 SDS molecules, explicit water | Temperature range: below and above Critical Micelle Temperature (CMT) | Initial aggregation occurs within nanoseconds. Simulations show a temperature-dependent structural transition from crystalline aggregates to micelles. | princeton.edu |
| Interfacial Behavior (Water/TCE) | Custom | Sodium alkyl sulfate monolayers, water, trichloroethylene (B50587) (TCE) | Varying tail lengths and interfacial coverage | Surfactant tails become more ordered and the interfacial layer thickens at higher coverage. Longer tails lead to lower interfacial tension. | nih.gov |
| Interfacial Properties (Oil/Water) | Not specified | Anionic (AES) and non-ionic surfactants, water, oil | Binary surfactant systems | Mixed surfactant systems can form stable adsorption membranes at the oil-water interface, effectively reducing interfacial tension. | acs.org |
Density Functional Theory (DFT) and Quantum Chemical Calculations for Reaction Mechanisms and Molecular Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying chemical reactivity, reaction mechanisms, and the nature of molecular interactions with high accuracy. For a molecule like Ammonium Tetradecyl Sulfate, DFT can provide fundamental insights into its geometry, electronic properties, and interactions with its environment.
DFT calculations can be employed to determine the optimized molecular geometry of the tetradecyl sulfate anion and the ammonium cation, as well as the nature of the ionic bond between them. Furthermore, DFT is used to calculate key quantum chemical descriptors that govern reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. aljest.net A smaller gap generally implies higher reactivity.
A primary application of DFT in surfactant science is to study the interaction of the surfactant's hydrophilic headgroup with water molecules. Calculations can model the hydration shell around the sulfate group, determining the number of water molecules in the primary shell and the strength of the hydrogen bonds formed. researchgate.net Studies on similar alkyl sulfates have shown that the headgroup forms a stable hydrate (B1144303) complex with a specific number of water molecules, which is crucial for its solubility and behavior at interfaces. researchgate.net DFT can also be used to compute the binding energies between the surfactant and other species, such as counterions or molecules on a surface, which is essential for understanding adsorption and inhibition processes. researchgate.netmdpi.com
| Study Focus | Computational Method | System Studied | Calculated Parameters | Key Findings | Reference |
|---|---|---|---|---|---|
| Hydration of Headgroup | DFT (B3LYP/6-311+G*) | CH3(CH2)7OSO3− with 1-6 water molecules | Optimized geometries, binding free energies | The sulfate headgroup forms a stable hydration shell with six water molecules via medium-strength hydrogen bonds. | researchgate.net |
| Structural & Energetic Properties | DFT (B3LYP/6-311G(d,p)) | Sodium Dodecyl Sulfate (SDS) and related surfactants | HOMO/LUMO energies, thermodynamic parameters (enthalpy, entropy) | Provided a database of structural and energetic parameters; HOMO-LUMO calculations indicated high reactivity suitable for electrophilic interactions with adsorbents. | aljest.net |
| Foam Performance Analysis | DFT | Lauryl ether sulfate-based ionic liquids with water | Binding energies of surfactant hydrates | The stability of surfactant hydrates, as calculated by binding energy, correlated with foam stability. Longer alkyl chains on the cation increased hydrate stability. | researchgate.net |
| Corrosion Inhibition | DFT | Gemini surfactants on an Fe (110) surface | Bandgap energy (EHOMO-ELUMO), adsorption energy | Surfactants with lower bandgap energy and higher HOMO energy showed stronger adsorption and better potential as corrosion inhibitors. | mdpi.com |
Monte Carlo Simulations for Adsorption Phenomena and Phase Equilibria
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of surfactant science, MC methods are exceptionally well-suited for studying adsorption at surfaces and for determining phase equilibria, such as the conditions for micelle formation.
MC simulations are widely used to model the adsorption of surfactant molecules from a solution onto a solid surface. nih.govacs.org These simulations can handle complex surfaces, including those that are chemically heterogeneous (composed of different regions, such as hydrophilic and hydrophobic patches). nih.gov By simulating the random movement and placement of surfactant molecules, MC methods can predict the equilibrium structure of the adsorbed layer, from monolayers to more complex aggregates like hemimicelles or admicelles. The output of these simulations often includes adsorption isotherms, which relate the concentration of surfactant in the bulk solution to the amount adsorbed on the surface. This information is critical for applications like mineral flotation, detergency, and lubrication.
| Simulation Type | System Studied | Properties Investigated | Key Findings | Reference |
|---|---|---|---|---|
| Lattice MC | Surfactant adsorption on heterogeneous (hydrophilic/hydrophobic) solid surfaces | Equilibrium structure of adsorbed layers | The structure of the adsorbed surfactant layer is highly dependent on the surface pattern. Additional adsorption occurs at the boundaries between different surface domains. | nih.gov |
| Grand Canonical MC (GCMC) | Micellization of a lattice model for Sodium Dodecyl Sulfate (SDS) | CMC, aggregation number, degree of counterion binding | The model successfully predicted the correct trends and orders of magnitude for key micellization properties compared to experimental data. | researchgate.net |
| MC | Negatively charged bilayers with mixed mono- and divalent counterions | Phase equilibria of lamellar surfactant phases | In systems with mixed counterions, the osmotic pressure can exhibit a van der Waals loop, leading to the coexistence of two distinct lamellar phases, in agreement with experiments. | acs.org |
| Canonical and Grand Canonical MC | Surfactant adsorption on hydrophilic surfaces | Adsorption isotherms, stability of adsorbed states | Identified a first-order phase transition in the adsorbed layer and highlighted differences in stability analysis between canonical and grand canonical ensembles due to finite-size effects. | acs.org |
Emerging Research Frontiers and Future Perspectives
Integration with Advanced Functional Materials Development
The unique amphiphilic nature of ammonium (B1175870) tetradecyl sulfate (B86663), characterized by a hydrophilic sulfate head and a hydrophobic 14-carbon tail, positions it as a versatile building block in the bottom-up fabrication of advanced functional materials. Its ability to self-assemble into micelles and other ordered structures in solution is a key attribute being explored for the templated synthesis of materials with controlled porosity and morphology.
Role as a Structure-Directing Agent:
In the synthesis of mesoporous materials, such as silica (B1680970) and metal-organic frameworks (MOFs), surfactants play a crucial role as structure-directing agents. chemrxiv.orgmdpi.com The self-assembled surfactant micelles act as a template around which the inorganic precursors hydrolyze and condense, leading to a porous structure after removal of the organic template. mdpi.com While specific research on ammonium tetradecyl sulfate as a template is emerging, its structural similarity to other well-studied alkyl sulfates suggests its potential in creating mesoporous materials with tailored pore sizes and surface areas for applications in catalysis, separation, and drug delivery. nih.gov
Emulsion Polymerization for Functional Polymers:
Emulsion polymerization is a widely used technique for producing a variety of polymers with controlled particle size and morphology. Anionic surfactants like this compound are critical for stabilizing the monomer droplets and the resulting polymer particles. pcc.eu The choice of surfactant can significantly influence the properties of the final latex and the resulting polymer film. pcimag.com Research in this area is focused on utilizing surfactants to create functional polymers with specific properties, such as stimuli-responsiveness or enhanced adhesion. The incorporation of this compound in such systems could lead to the development of novel coatings, adhesives, and smart materials. nih.gov
The table below summarizes the potential applications of this compound in the development of advanced functional materials based on the principles of surfactant-templated synthesis and emulsion polymerization.
| Material Type | Role of this compound | Potential Applications |
| Mesoporous Silica | Structure-directing agent (template) | Catalysis, Adsorption, Drug Delivery |
| Metal-Organic Frameworks (MOFs) | Structure-directing agent (template) | Gas Storage, Separation, Sensing |
| Functional Polymers | Stabilizer in emulsion polymerization | Coatings, Adhesives, Stimuli-responsive materials |
Sustainable Synthesis Methodologies and Green Chemistry Aspects
The traditional synthesis of surfactants often involves petrochemical feedstocks and processes that can have a significant environmental footprint. Consequently, there is a growing emphasis on developing sustainable and green synthesis methodologies for compounds like this compound.
Renewable Feedstocks and Biocatalysis:
A key aspect of green chemistry is the utilization of renewable resources. Research is actively exploring the production of surfactants from bio-based feedstocks, such as plant oils and microbial lipids. bath.ac.ukresearchgate.net The hydrophobic tetradecyl chain of this compound could potentially be derived from renewable fatty acids.
Furthermore, enzymatic synthesis offers a milder and more selective alternative to conventional chemical methods. nih.gov Lipases and other enzymes can be employed to catalyze the esterification or sulfation steps in surfactant production, often under ambient conditions and with reduced waste generation. Biocatalytic routes for the sulfation of long-chain alcohols are being investigated as a more sustainable approach. researchgate.net
Life Cycle Assessment and Environmental Impact:
The environmental performance of chemical processes is increasingly evaluated using life cycle assessment (LCA). LCAs of ammonium sulfate production have highlighted the environmental hotspots in the manufacturing process, providing valuable data for process optimization and impact reduction. nih.govmdpi.com Applying LCA principles to the entire life cycle of this compound, from raw material sourcing to end-of-life, will be crucial in guiding the development of truly sustainable production pathways.
The following table outlines key green chemistry principles and their application to the synthesis of this compound.
| Green Chemistry Principle | Application to this compound Synthesis |
| Use of Renewable Feedstocks | Deriving the tetradecyl alcohol from plant or microbial sources. |
| Catalysis | Employing biocatalysts (e.g., lipases) for sulfation to replace harsh chemical reagents. |
| Design for Energy Efficiency | Developing enzymatic processes that operate at lower temperatures and pressures. |
| Waste Prevention | Utilizing processes with higher atom economy and reduced byproduct formation. |
| Safer Solvents and Auxiliaries | Exploring aqueous-based or solvent-free enzymatic reactions. |
Development of Novel Analytical Probes and Methodologies
Accurate and sensitive detection of this compound is essential for quality control, environmental monitoring, and research applications. Modern analytical chemistry offers a range of powerful techniques for the separation and quantification of this and similar anionic surfactants.
Chromatographic Techniques:
Ion-pair chromatography (IPC) is a robust method for the analysis of ionic compounds like alkyl sulfates. oaepublish.comacs.org In this technique, a hydrophobic counter-ion is added to the mobile phase to form a neutral ion pair with the analyte, which can then be separated on a reversed-phase column. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) provides high sensitivity and selectivity for the determination of long-chain alkyl sulfates in complex matrices. acs.org
Capillary electrophoresis (CE) is another powerful separation technique for ionic species. nih.gov It offers high efficiency and requires only small sample volumes. While challenges such as signal suppression by surfactants in CE-MS exist, methods are being developed to overcome these limitations. chemrxiv.org
Electrochemical Sensors:
Ion-selective electrodes (ISEs) offer a promising approach for the real-time, in-situ detection of specific ions. While ISEs for ammonium are well-established, the development of electrodes with high selectivity for the tetradecyl sulfate anion is an active area of research. Such sensors could enable rapid and cost-effective monitoring in various applications.
The table below details advanced analytical methodologies applicable to the detection and quantification of this compound.
| Analytical Technique | Principle | Advantages |
| Ion-Pair Chromatography (IPC) | Forms a neutral ion pair for separation on a reversed-phase column. | Robust, good for complex matrices. |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Combines the separation power of HPLC with the sensitive and selective detection of MS. | High sensitivity and specificity, structural information. |
| Capillary Electrophoresis (CE) | Separation based on the electrophoretic mobility of ions in a capillary. | High efficiency, small sample volume. |
| Ion-Selective Electrodes (ISEs) | Potentiometric sensor that responds selectively to a specific ion. | Real-time monitoring, portability. |
Q & A
Basic Research Questions
Q. How can researchers characterize the chemical structure of ammonium tetradecyl sulfate to confirm its purity and composition?
- Methodological Answer : Structural characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm the alkyl chain length and sulfate group placement. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., S–O stretching at ~1200 cm⁻¹). Elemental analysis quantifies nitrogen and sulfur content to verify stoichiometry. For purity assessment, high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is recommended .
Q. What are the optimal conditions for synthesizing this compound in laboratory settings?
- Methodological Answer : Synthesis involves sulfonation of tetradecanol followed by neutralization with ammonium hydroxide. Key parameters include maintaining a pH of 7–8 during neutralization and controlling reaction temperature (40–60°C) to avoid decomposition. Post-synthesis purification via recrystallization in ethanol-water mixtures ensures removal of unreacted precursors .
Q. How can researchers evaluate the surfactant properties of this compound (e.g., critical micelle concentration)?
- Methodological Answer : The critical micelle concentration (CMC) is determined using surface tension measurements via the Du Noüy ring method or conductimetry. Dynamic light scattering (DLS) characterizes micelle size distribution. Contact angle analysis on hydrophobic surfaces quantifies wettability improvements, which are critical for applications in colloidal systems .
Advanced Research Questions
Q. What experimental strategies address contradictions in genotoxicity data for this compound?
- Methodological Answer : Discrepancies in genotoxicity (e.g., positive in vitro chromosomal aberration tests vs. negative Ames tests) require mechanistic studies. Use mammalian cell lines (e.g., CHO-K1) for micronucleus assays combined with metabolic activation (S9 mix). Dose-response modeling and comparative analysis with structurally similar surfactants (e.g., sodium lauryl sulfate) can isolate structure-activity relationships .
Q. How can researchers investigate interactions between this compound and biological membranes in drug delivery systems?
- Methodological Answer : Employ fluorescence anisotropy with lipid bilayer models (e.g., DPPC vesicles) to assess membrane fluidity changes. Small-angle X-ray scattering (SAXS) quantifies structural perturbations in lipid layers. In vitro permeability studies using Caco-2 cell monolayers evaluate transport enhancement for hydrophobic drugs .
Q. What methodologies are used to assess the environmental impact of this compound in aquatic systems?
- Methodological Answer : Perform acute toxicity tests on Daphnia magna (OECD 202) and algal growth inhibition assays (OECD 201). Biodegradability is evaluated via closed bottle tests (OECD 301D). Advanced oxidation processes (e.g., UV/H₂O₂) can simulate degradation pathways, with intermediates identified by LC-QTOF-MS .
Data Analysis and Experimental Design
Q. How should researchers design experiments to resolve conflicting reports on this compound’s irritation potential?
- Methodological Answer : Use reconstructed human epidermis (RhE) models (EpiDerm™) for in vitro irritation testing (OECD 439). Compare results with in vivo data from rabbit skin irritation studies (OECD 404). Statistical meta-analysis of historical data identifies variables (e.g., concentration, exposure duration) contributing to discrepancies .
Q. What analytical techniques are suitable for detecting trace impurities in this compound batches?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) identifies volatile organic impurities (e.g., residual tetradecanol). Inductively coupled plasma mass spectrometry (ICP-MS) detects metal contaminants (e.g., Na⁺, K⁺). For non-volatile impurities, ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) provides high sensitivity .
Q. How can researchers optimize this compound’s stability in formulation matrices?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Use Raman spectroscopy to monitor sulfate group degradation. pH-stat titrations quantify hydrolysis rates. Stabilizers like EDTA (0.1–0.5% w/w) chelate metal ions that catalyze decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
